molecular formula C54H85N11O16S B12746609 Ebiratide triacetate CAS No. 115994-46-2

Ebiratide triacetate

Cat. No.: B12746609
CAS No.: 115994-46-2
M. Wt: 1176.4 g/mol
InChI Key: DJSBOBHLKLQPRK-KBHHYMAYSA-N
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Description

Ebiratide triacetate is a peptide analog of corticotrophin (ACTH 4-9). It is known for its neurotrophic properties and significant effects on acetylcholine metabolism. This compound is highly lipophilic and has prolonged metabolic stability, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ebiratide triacetate involves the acetylation of ebiratide. The process typically includes the use of acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the peptide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ebiratide triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Ebiratide triacetate has a wide range of applications in scientific research:

Mechanism of Action

Ebiratide triacetate exerts its effects through its interaction with specific molecular targets and pathways. It is known to modulate acetylcholine metabolism, which is crucial for cognitive functions. The compound’s lipophilicity allows it to cross the blood-brain barrier, where it can exert its neurotrophic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with acetylcholine receptors and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high lipophilicity and prolonged metabolic stability, which distinguishes it from other ACTH analogs. Its ability to cross the blood-brain barrier and modulate acetylcholine metabolism makes it a valuable compound for research in neurodegenerative diseases and cognitive disorders .

Properties

CAS No.

115994-46-2

Molecular Formula

C54H85N11O16S

Molecular Weight

1176.4 g/mol

IUPAC Name

acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C48H73N11O10S.3C2H4O2/c1-70(68,69)27-23-36(51)44(63)55-37(21-22-42(60)61)45(64)58-40(30-35-31-53-32-54-35)47(66)57-39(28-33-16-8-6-9-17-33)46(65)56-38(20-12-14-25-50)48(67)59(26-15-5-3-2-4-13-24-49)41(43(52)62)29-34-18-10-7-11-19-34;3*1-2(3)4/h6-11,16-19,31-32,36-41H,2-5,12-15,20-30,49-51H2,1H3,(H2,52,62)(H,53,54)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,60,61);3*1H3,(H,3,4)/t36-,37-,38+,39-,40-,41-;;;/m0.../s1

InChI Key

DJSBOBHLKLQPRK-KBHHYMAYSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N(CCCCCCCCN)[C@@H](CC3=CC=CC=C3)C(=O)N)N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N(CCCCCCCCN)C(CC3=CC=CC=C3)C(=O)N)N

Origin of Product

United States

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